molecular formula C20H15NO4 B2357247 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide CAS No. 923178-23-8

3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide

Cat. No.: B2357247
CAS No.: 923178-23-8
M. Wt: 333.343
InChI Key: HNRXBHDEMDHBQO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for this compound could involve further mechanistic studies on cell cycle distribution and apoptosis in addition to enzymatic inhibitory efficacy on PI3K and VEGFR-2 as a possible target if anticancer mechanism . The work proposes a computationally-driven strategy for designing and discovering new sulfonamide scaffold for bacterial inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin share structural similarities and have been studied for their anticoagulant properties.

    Benzofuran Derivatives:

Uniqueness

What sets 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide apart is its unique combination of the benzofuran and coumarin moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds .

Properties

IUPAC Name

3,5-dimethyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-11-3-6-17-15(9-11)12(2)19(25-17)20(23)21-14-5-7-16-13(10-14)4-8-18(22)24-16/h3-10H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRXBHDEMDHBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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